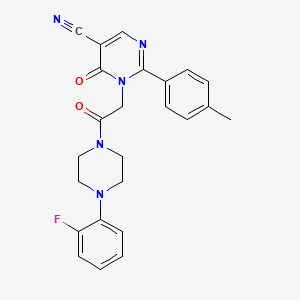

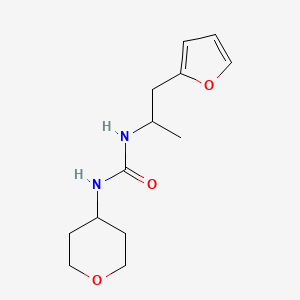

![molecular formula C22H24N2O4S B2768666 2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine CAS No. 377766-02-4](/img/structure/B2768666.png)

2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMO, and it belongs to the family of oxazoles, which are heterocyclic compounds that contain both nitrogen and oxygen atoms in their rings. DMO has been synthesized using various methods, and it has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. For instance, derivatives of this compound have been explored for their fungicidal activity against Candida and Aspergillus species, with modifications improving plasmatic stability while maintaining in vitro antifungal activity. Further optimization led to compounds showing broad antifungal in vitro activity against various fungi species, such as molds and dermatophytes, and in vivo efficacy in a murine model of systemic Candida albicans infection, suggesting potential as novel antifungal agents (Bardiot et al., 2015).

Inorganic Chemistry and Catalysis

In inorganic chemistry, compounds structurally related to 2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine have been utilized as ligands in metal complexes for catalytic applications. Notably, nickel and iron complexes with oxazoline- or pyridine-phosphonite ligands have been synthesized, demonstrating the potential for catalyzing the oligomerization of ethylene with high selectivity and activity. These findings underscore the compound's relevance in coordination chemistry and metal-mediated catalysis, offering insights into the design of efficient catalysts for industrial processes (Speiser et al., 2004).

Materials Science

In the realm of materials science, derivatives of this compound have been investigated for their application in dye-sensitized solar cells (DSSCs). Research has focused on the synthesis of carboxylated cyanine dyes based on the compound's structure, aiming to improve the photoelectric conversion efficiency of DSSCs. Co-sensitization techniques involving these dyes have shown promise in enhancing the photoelectrical properties of solar cells, indicating the potential of such compounds in renewable energy technologies (Wu et al., 2009).

Propiedades

IUPAC Name |

2,6-dimethyl-4-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-15-9-11-19(12-10-15)29(25,26)21-22(24-13-16(2)27-17(3)14-24)28-20(23-21)18-7-5-4-6-8-18/h4-12,16-17H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKYSRGUOFQWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

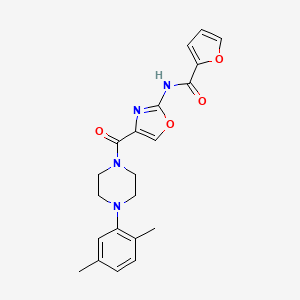

![methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2768589.png)

![Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate](/img/structure/B2768595.png)

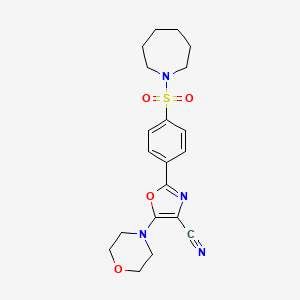

![3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine](/img/structure/B2768602.png)

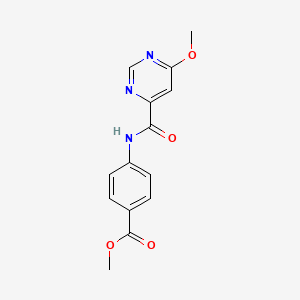

![2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2768603.png)

![1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2768604.png)